Cas no 102038-04-0 (Benzeneacetic acid, a-methyl-4-[4-oxo-2-(propylthio)-3(4H)-quinazolinyl]-,methyl ester)

Benzeneacetic acid, a-methyl-4-[4-oxo-2-(propylthio)-3(4H)-quinazolinyl]-,methyl ester structure
102038-04-0 structure
Product name:Benzeneacetic acid, a-methyl-4-[4-oxo-2-(propylthio)-3(4H)-quinazolinyl]-,methyl ester
CAS No:102038-04-0
MF:C21H22N2O3S
MW:382.475984096527
CID:234568
PubChem ID:3064238

Benzeneacetic acid, a-methyl-4-[4-oxo-2-(propylthio)-3(4H)-quinazolinyl]-,methyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzeneacetic acid, a-methyl-4-[4-oxo-2-(propylthio)-3(4H)-quinazolinyl]-,methyl ester
    • methyl 2-[4-(4-oxo-2-propylsulfanylquinazolin-3-yl)phenyl]propanoate
    • Methyl 2-{4-[4-oxo-2-(propylsulfanyl)quinazolin-3(4H)-yl]phenyl}propanoate
    • DTXSID20907002
    • Methyl alpha-methyl-4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)benzeneacetate
    • Benzeneacetic acid, alpha-methyl-4-(4-oxo-2-(propylthio)-3(4H)-quinazolinyl)-, methyl ester
    • 102038-04-0
    • Inchi: InChI=1S/C21H22N2O3S/c1-4-13-27-21-22-18-8-6-5-7-17(18)19(24)23(21)16-11-9-15(10-12-16)14(2)20(25)26-3/h5-12,14H,4,13H2,1-3H3
    • InChI Key: REALSGMHTWQRDV-UHFFFAOYSA-N
    • SMILES: CCCSC1=NC2=CC=CC=C2C(=O)N1C1=CC=C(C(C(OC)=O)C)C=C1

Computed Properties

  • Exact Mass: 382.13526
  • Monoisotopic Mass: 382.135
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 572
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 84.3Ų

Experimental Properties

  • Density: 1.22
  • Boiling Point: 535.7°Cat760mmHg
  • Flash Point: 277.8°C
  • Refractive Index: 1.612
  • PSA: 58.97
  • LogP: 4.16430

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